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Compound of Interest

Compound Name: Cy7.5-COOH TEA

Cat. No.: B15598406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of the near-infrared

(NIR) fluorescent dye Cy7.5-COOH to antibodies using a TEA (triethylamine) mediated N-

hydroxysuccinimide (NHS) ester activation method. This process is crucial for a variety of

applications in research and drug development, including in vivo imaging, flow cytometry,

immunofluorescence, and western blotting, where the deep tissue penetration and high

sensitivity of NIR fluorescence are advantageous.[1][2][3]

Cyanine7.5 (Cy7.5) is a fluorescent dye that excites and emits in the near-infrared spectrum,

with typical excitation and emission maxima around 781 nm and 808 nm, respectively.[4][5] The

carboxylic acid form (Cy7.5-COOH) can be activated to a highly reactive NHS ester, which then

readily couples with primary amines (e.g., the side chains of lysine residues) on proteins like

antibodies to form stable covalent amide bonds.[2][6][7]

Key Experimental Parameters
Successful and reproducible antibody labeling is dependent on several critical parameters that

should be optimized for each specific antibody and its intended application.
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Parameter
Recommended
Range/Value

Notes

Antibody Purity > 95%

Impurities containing primary

amines will compete with the

antibody for the dye, reducing

conjugation efficiency.

Antibody Concentration 2 - 10 mg/mL

Higher concentrations

generally improve labeling

efficiency.[1][2][8]

Reaction Buffer
Amine-free buffer (e.g., PBS,

Borate, Bicarbonate)

Buffers containing primary

amines (e.g., Tris, Glycine) will

interfere with the conjugation

reaction.[1][9]

Reaction Buffer pH 8.0 - 9.0 (Optimal: 8.5)

The reaction is pH-dependent;

a slightly basic pH

deprotonates the amino

groups, increasing their

reactivity with the NHS ester.

[2][7]

Dye-to-Antibody Molar Ratio
5:1 to 20:1 (Starting point:

10:1)

This ratio may require

optimization to achieve the

desired Degree of Labeling

(DOL) without compromising

antibody function.[1][2]

Reaction Time 1 - 2 hours

Incubation time can be

adjusted to control the extent

of labeling.[1]

Reaction Temperature Room Temperature (20-25°C)
Consistent temperature control

is important for reproducibility.

Light Conditions Protected from light

Cyanine dyes are

photosensitive and should be

protected from light to prevent

photobleaching.
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Experimental Workflow and Protocols
The overall workflow for antibody conjugation with Cy7.5-COOH involves antibody preparation,

dye activation and conjugation, and finally, purification and characterization of the conjugate.
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Caption: Antibody-Cy7.5 Conjugation Workflow
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Detailed Experimental Protocols
This protocol is a general guideline for labeling approximately 1 mg of an IgG antibody.

Materials and Reagents:

Antibody of interest (purified, in an amine-free buffer)

Cy7.5-COOH

N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or a combination

of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-

hydroxysuccinimide (NHS)

Triethylamine (TEA)

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.5)

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Purification Column (e.g., Sephadex G-25 spin column)

Storage Buffer (e.g., PBS, pH 7.4, with optional stabilizers like BSA)

Protocol Steps:

Antibody Preparation:

Buffer Exchange: If the antibody is in a buffer containing primary amines (like Tris) or

preservatives, it must be exchanged into an amine-free buffer such as PBS (pH 7.2-7.4).

This can be done using dialysis or a desalting spin column.[1][10]

Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the reaction

buffer. Higher concentrations can improve labeling efficiency.[1][8]

Dye Preparation and Activation:
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Prepare a 10 mg/mL stock solution of Cy7.5-COOH in anhydrous DMSO. This should be

prepared fresh.

In a separate microcentrifuge tube, combine the required amount of Cy7.5-COOH stock

solution with EDC and NHS (or TSTU) and a small amount of TEA in DMSO. The molar

ratio of Dye:EDC:NHS should be approximately 1:1.2:1.2.

Allow the activation reaction to proceed for 15-30 minutes at room temperature.

Conjugation Reaction:

Transfer 0.5 mL of the 2 mg/mL antibody solution to a microcentrifuge tube.

Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.5) to the antibody solution to raise the

pH.[1]

Slowly add the activated Cy7.5-NHS ester solution to the antibody solution while gently

vortexing. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for

optimization.[1][2]

Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]

Purification of the Conjugate:

It is crucial to remove any unreacted dye. Size-exclusion chromatography is a common

method.

Method A: Spin Column (for small scale)

Equilibrate a desalting spin column (e.g., Sephadex G-25) with PBS according to the

manufacturer's instructions.

Apply the reaction mixture to the center of the resin bed.

Centrifuge the column to collect the purified antibody conjugate. The labeled antibody

will elute first.[1][8]

Method B: FPLC (for larger scale/higher purity)
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Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.

Load the reaction mixture onto the column.

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for

Cy7.5 dye).

Pool the fractions containing the labeled antibody, which corresponds to the first peak.

[1]

Characterization and Data Presentation
Degree of Labeling (DOL) Calculation
The DOL, which is the average number of dye molecules conjugated to each antibody, must be

determined to ensure consistency and functionality. This is achieved spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance

maximum for Cy7.5 (~750 nm, A750).

Calculate the molar concentration of the antibody and the dye.

The DOL is the ratio of the molar concentration of the dye to the molar concentration of the

antibody.

Calculation Formula:

DOL = (A750 / εdye) / ((A280 - (A750 * CF)) / εprotein)[1]

Where:

A750 and A280 are the absorbances at the respective wavelengths.

εdye is the molar extinction coefficient of Cy7.5 at 750 nm (~250,000 M-1cm-1).[1]

εprotein is the molar extinction coefficient of the antibody at 280 nm (~210,000 M-1cm-1 for

IgG).[1]
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CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for

Cy7.5).

Quantitative Data Summary:

Parameter Value

Molar Extinction Coefficient of IgG (εprotein) at

280 nm
~210,000 M-1cm-1

Molar Extinction Coefficient of Cy7.5 (εdye) at

750 nm
~250,000 M-1cm-1

Correction Factor (CF) for Cy7.5 at 280 nm ~0.05

Optimal Degree of Labeling (DOL) 2 - 10

Note: The optimal DOL depends on the application and should be determined empirically.

Over-labeling can lead to antibody aggregation and loss of function.[8]

Signaling Pathway and Mechanism
The core of this protocol is the chemical reaction between the NHS ester of Cy7.5 and the

primary amines on the antibody.

Cy7.5-COOH

Cy7.5-NHS Ester
(Reactive Intermediate)

 Activation 

EDC, NHS, TEA

Antibody-Cy7.5 Conjugate
(Stable Amide Bond)

 Conjugation
 (pH 8.0-9.0) 

NHS byproduct

 releases 

Antibody
(with Lysine -NH2 groups)
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Caption: NHS Ester Reaction Mechanism

This diagram illustrates the two-step process. First, the carboxylic acid group on Cy7.5 is

activated by EDC and NHS in the presence of a base like TEA to form a semi-stable NHS

ester. This activated dye then reacts with the nucleophilic primary amine groups on the

antibody, forming a stable amide bond and releasing the NHS byproduct.[6][7]
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Symptom Potential Cause Recommendation

Low or No Signal / Low DOL

Low antibody concentration:

Reaction is inefficient at

concentrations < 2 mg/mL.

Concentrate the antibody

using a spin concentrator

before labeling.[8]

Impure antibody: Other

proteins with primary amines

compete for the dye.

Ensure antibody purity is

>95%. Purify if necessary.

Interfering substances in

buffer: Tris, glycine, or azide in

the antibody buffer will react

with the NHS ester.

Perform buffer exchange into

an amine-free buffer (e.g.,

PBS) before conjugation.[1]

Incorrect pH: Reaction pH is

too low, protonating the

amines and reducing

nucleophilicity.

Ensure the reaction buffer pH

is between 8.0 and 9.0.[2]

Inactive dye: Cy7.5-NHS ester

is moisture-sensitive and can

hydrolyze.

Prepare the activated dye

fresh and use anhydrous

DMSO. Store dye desiccated

at -20°C.[1]

Poor Antibody Recovery

Antibody precipitation: Over-

labeling or harsh conditions

can cause aggregation.

Optimize the dye-to-antibody

molar ratio (start lower).

Ensure gentle mixing during

the reaction.[11][12]

Loss during purification:

Improper column selection or

handling.

Use a purification column with

the appropriate molecular

weight cutoff. Ensure proper

column equilibration.

Inconsistent Results

Variability in reaction

conditions: Fluctuations in

temperature, time, or pH.

Standardize all protocol steps,

including incubation times and

temperatures.[13]

Lot-to-lot variability:

Differences in antibody or dye

Test new lots of reagents

before large-scale
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lots. conjugations.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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